molecular formula C17H15N3O2 B15153677 ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate

ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate

Cat. No.: B15153677
M. Wt: 293.32 g/mol
InChI Key: DOJQGFNTKDCDON-UHFFFAOYSA-N
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Description

Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate typically involves the following steps:

    Formation of the Diazenyl Intermediate: The synthesis begins with the formation of the diazenyl intermediate. This is achieved by reacting an indole derivative with a diazonium salt under acidic conditions. The diazonium salt is usually prepared by treating an aromatic amine with nitrous acid.

    Coupling Reaction: The diazenyl intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms the desired ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the indole moiety, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the diazenyl bridge to form the corresponding amine.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzoate ester. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted indole or benzoate derivatives.

Scientific Research Applications

Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with multiple biological targets.

    Medicine: Explored for its potential therapeutic applications. Indole derivatives have been studied for their anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. The unique structure of this compound makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The diazenyl bridge can undergo reduction to form reactive intermediates that further interact with biological molecules. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can be compared with other indole derivatives:

    Indole-3-acetic acid: A plant hormone involved in growth and development. Unlike ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate, it does not contain a diazenyl bridge.

    Tryptamine: A naturally occurring monoamine alkaloid. It lacks the benzoate ester and diazenyl bridge present in ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.

    Serotonin: A neurotransmitter derived from tryptophan. It has a simpler structure without the diazenyl bridge and benzoate ester.

The uniqueness of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate lies in its combination of the indole moiety, diazenyl bridge, and benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

ethyl 4-(1H-indol-3-yldiazenyl)benzoate

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3

InChI Key

DOJQGFNTKDCDON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32

Origin of Product

United States

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